REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]2[N:11]([C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:17]([CH3:19])[N:18]=2)[CH:12]=[C:13]([CH3:15])[CH:14]=1)C1C=CC=CC=1>ClCCl.C(O)C.[Pd]>[OH:8][C:9]1[C:10]2[N:11]([C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:17]([CH3:19])[N:18]=2)[CH:12]=[C:13]([CH3:15])[CH:14]=1
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Name
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ethyl 8-(benzyloxy)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
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Quantity
|
74 g
|
Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC=1C=2N(C=C(C1)C)C(=C(N2)C)C(=O)OCC
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Name
|
|
Quantity
|
1254 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
251 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
20.1 g
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Type
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catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The reaction mixture was filtered off through kieselguhr
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (dichloromethane:methanol=95:5)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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OC=1C=2N(C=C(C1)C)C(=C(N2)C)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |